molecular formula C7H15NO B1661807 (3R)-3-ethoxypiperidine CAS No. 956429-50-8

(3R)-3-ethoxypiperidine

Cat. No. B1661807
M. Wt: 129.20
InChI Key: RYNGVDXHFTWXDH-SSDOTTSWSA-N
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Description

“(3R)-3-ethoxypiperidine” is a chemical compound with the CAS Number: 956429-50-8 . It has a molecular weight of 129.2 and is known by the IUPAC name ®-3-ethoxypiperidine . It is typically stored at a temperature of 4 degrees Celsius and is available in liquid form .


Molecular Structure Analysis

The InChI code for “(3R)-3-ethoxypiperidine” is 1S/C7H15NO/c1-2-9-7-4-3-5-8-6-7/h7-8H,2-6H2,1H3/t7-/m1/s1 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(3R)-3-ethoxypiperidine” is a liquid at room temperature . It has a molecular weight of 129.2 and is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Dopamine Receptor Research

(3R)-3-ethoxypiperidine and its derivatives have been studied for their affinity and selectivity towards dopamine receptors. Research has identified compounds like U-99363E, a derivative of 3-ethoxypiperidine, exhibiting high affinity and selectivity for the human dopamine D4 receptor. This compound, despite its poor metabolic stability and low bioavailability, is a significant antagonist in dopaminergic studies, especially for selective tagging or blockade of dopamine D4 sites (Schlachter et al., 1997).

Role in Natural Product Synthesis

The 3-hydroxypiperidine moiety, closely related to (3R)-3-ethoxypiperidine, is a key element in the synthesis of many bioactive compounds and natural products. This review summarizes various research groups' investigations into synthesizing natural products containing this scaffold, highlighting its significance in medicinal chemistry (Wijdeven et al., 2010).

In Palladium-Catalyzed Aminocarbonylation

Alkoxycarbonylpiperidines, including derivatives of (3R)-3-ethoxypiperidine, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process is significant in organic synthesis, particularly in forming carboxamides and ketocarboxamides under various conditions, demonstrating the versatility of these compounds in synthetic chemistry (Takács et al., 2014).

Enantioselective Catalysis

(3R)-3-ethoxypiperidine and its analogs have been utilized in enantioselective catalysis. One study describes the use of chiral (3R,5R)-dihydroxypiperidine derivatives in catalyzing the addition of diethylzinc to various aldehydes, demonstrating the compound's utility in asymmetric synthesis (Roudeau et al., 2006).

Safety And Hazards

The safety information for “(3R)-3-ethoxypiperidine” indicates that it has some hazards associated with it. The GHS pictograms indicate a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. Precautionary statements are also provided .

properties

IUPAC Name

(3R)-3-ethoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-9-7-4-3-5-8-6-7/h7-8H,2-6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNGVDXHFTWXDH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308833
Record name Piperidine, 3-ethoxy-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-ethoxypiperidine

CAS RN

956429-50-8
Record name Piperidine, 3-ethoxy-, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956429-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 3-ethoxy-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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